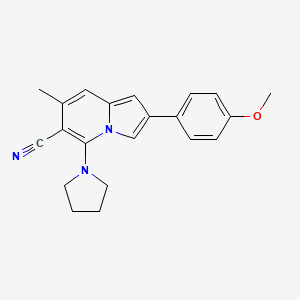

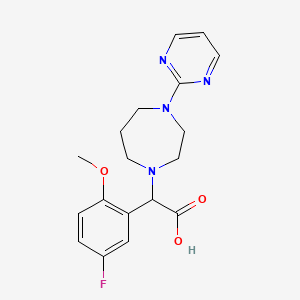

![molecular formula C17H14F3N5O2 B5604820 2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)

2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Triazolopyrimidine derivatives, such as the one , are synthesized through several routes. An efficient solid-phase one-port synthesis method has been developed for creating novel triazolopyrimidine derivatives from biologically active morpholinone amine, yielding compounds with promising antimicrobial activities (Prajapati, Vilapara, & Naliapara, 2014). Another synthesis method involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds to produce 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives (Zohdi, 1997).

Molecular Structure Analysis

The crystal structure and spectroscopic characterization of triazolopyrimidine derivatives have been extensively studied. For example, the novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, and its structure was characterized by X-ray single crystal diffraction and a variety of selected spectroscopic techniques. Hirshfeld surface analysis and DFT calculations were also conducted to understand the molecular interactions and properties (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidine derivatives undergo various chemical reactions, leading to the formation of diverse supramolecular synthons in the solid state. The electronic and intermolecular interactional characteristics of substituents at specific positions on the triazolopyrimidine core influence the compound's crystal structures by forming diverse supramolecular synthons (Chai et al., 2019).

Physical Properties Analysis

The physical properties of triazolopyrimidine derivatives, including their crystalline structure and supramolecular assemblies, are influenced by the type and position of substituents. For instance, different arrangements of molecules are observed in hydrated and anhydrous forms of these derivatives, showing the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining their physical properties (Boechat et al., 2014).

Chemical Properties Analysis

The chemical properties of triazolopyrimidine derivatives, including reactivity and tautomerization, are subjects of research interest. For instance, the study of imine-enamine tautomerism in dihydroazolopyrimidines reveals the impact of steric and electronic factors on the equilibrium positions of synthesized substances, highlighting the complexity of chemical behaviors in these compounds (Desenko et al., 1991).

作用機序

将来の方向性

The [1,2,4]triazolo[1,5-a]pyrimidines, including “2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine”, hold promise for future research due to their significant biological activities . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented [1,2,4]triazolo[1,5-a]pyrimidine-based drugs for the treatment of various diseases .

特性

IUPAC Name |

morpholin-4-yl-[5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c18-17(19,20)13-10-12(11-4-2-1-3-5-11)21-16-22-14(23-25(13)16)15(26)24-6-8-27-9-7-24/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELMOSUPGIMFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)

![N-[(3S*,4R*)-4-hydroxytetrahydro-3-furanyl]-N-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5604788.png)

![3-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604789.png)

![1-methyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5604796.png)

![N-cyclopropyl-3-{5-[(3-ethyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5604808.png)

![2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)

![[4-(5-phenoxy-2-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5604821.png)